Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-
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Overview
Description
Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)- is a complex organosilicon compound It is characterized by the presence of a diazo group, a trimethylstannyl group, and three isopropyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)- typically involves the reaction of diazo compounds with trimethylstannyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the diazo group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
Scientific Research Applications
Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)- has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)- involves the interaction of its functional groups with various molecular targets. The diazo group can participate in cycloaddition reactions, while the trimethylstannyl group can act as a nucleophile in substitution reactions. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl diazomethane: Similar in structure but lacks the stannyl group.
Trimethylstannyl diazomethane: Similar but lacks the isopropyl groups.
Diazomethylsilane: Contains a diazo group and a silane group but differs in the substituents attached to the silicon atom.
Uniqueness
Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both diazo and stannyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
141958-17-0 |
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Molecular Formula |
C13H30N2SiSn |
Molecular Weight |
361.19 g/mol |
IUPAC Name |
[diazo(trimethylstannyl)methyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C10H21N2Si.3CH3.Sn/c1-8(2)13(7-12-11,9(3)4)10(5)6;;;;/h8-10H,1-6H3;3*1H3; |
InChI Key |
MWRAOHDVPJRUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=[N+]=[N-])[Sn](C)(C)C |
Origin of Product |
United States |
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